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Abstract
Dapiglutide (ZP-7570) is a novel, long-acting dual agonist of the glucagon-like peptide-1 (GLP-

1) and glucagon-like peptide-2 (GLP-2) receptors, currently under investigation by Zealand

Pharma for the treatment of obesity and obesity-related comorbidities.[1][2] This technical

guide provides a comprehensive overview of the discovery and development of Dapiglutide,

detailing its mechanism of action, preclinical and clinical findings, and the experimental

protocols utilized in its evaluation. The document is intended for researchers, scientists, and

professionals in the field of drug development.

Introduction: The Rationale for a Dual GLP-1/GLP-2
Agonist
Obesity is a complex metabolic disorder characterized by excessive adiposity and is associated

with a range of comorbidities, including type 2 diabetes, cardiovascular disease, and non-

alcoholic steatohepatitis (NASH).[2] Glucagon-like peptide-1 (GLP-1) receptor agonists have

emerged as a cornerstone of obesity treatment, primarily through their effects on appetite

suppression and glucose homeostasis.[3] However, a growing body of evidence suggests that

low-grade systemic inflammation, originating from increased intestinal permeability ("leaky gut")

associated with obesity, plays a crucial role in the pathogenesis of its comorbidities.[1]
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Glucagon-like peptide-2 (GLP-2) is an intestinal growth factor that enhances the integrity of the

gut barrier. By combining the established weight-loss effects of GLP-1 agonism with the gut

barrier-enhancing and anti-inflammatory properties of GLP-2 agonism, Dapiglutide represents

a first-in-class therapeutic approach aimed at not only inducing weight loss but also addressing

the underlying inflammatory component of obesity-related diseases.

Mechanism of Action: Dual Agonism and Biased
Signaling
Dapiglutide is a synthetic peptide designed to activate both the GLP-1 and GLP-2 receptors.

In vitro studies have elucidated its binding affinities and functional activity at these receptors,

revealing a nuanced signaling profile.

Receptor Binding and In Vitro Pharmacology
Dapiglutide has been shown to bind to both human GLP-1 and GLP-2 receptors, with a higher

potency for the GLP-1 receptor. A key characteristic of Dapiglutide's action at the GLP-1

receptor is its biased signaling. While it acts as a full agonist for the G-protein-mediated cyclic

AMP (cAMP) signaling pathway, it demonstrates a significantly blunted response in recruiting β-

arrestin-2. This biased agonism is hypothesized to contribute to a prolonged signaling effect

and may be associated with improved metabolic outcomes.

Parameter GLP-1 Receptor GLP-2 Receptor Reference

Binding Affinity (nM) 38 102

Table 1: In Vitro Receptor Binding Affinity of Dapiglutide

Signaling Pathways
Dapiglutide's dual agonism results in the activation of two distinct, yet complementary,

signaling pathways.
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Caption: Dapiglutide dual signaling pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15571176?utm_src=pdf-body-img
https://www.benchchem.com/product/b15571176?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Development
Preclinical studies in animal models were crucial in establishing the proof-of-concept for

Dapiglutide's dual mechanism of action and its therapeutic potential.

Murine Model of Short Bowel Syndrome
In a murine model of short bowel syndrome, Dapiglutide demonstrated significant therapeutic

effects. The study highlighted the synergistic benefits of combined GLP-1 and GLP-2 receptor

agonism.

Key Findings:

Improved Glucose Tolerance: Dapiglutide significantly improved oral glucose tolerance.

Reduced Intestinal Transit Time: The compound effectively reduced the transit time of

intestinal contents.

Promoted Intestinal Growth: Dapiglutide led to a notable increase in intestinal villus height

and overall intestinal length.

Body Weight Recovery: The treatment promoted body weight recovery in the mouse model.

Reduced Stool Water Loss: Dapiglutide was associated with a decrease in stool water

content.

These findings provided strong evidence for Dapiglutide's potential in conditions characterized

by intestinal insufficiency and malabsorption.

Clinical Development
Dapiglutide has progressed through Phase 1 clinical trials, demonstrating promising safety,

tolerability, and efficacy in humans.

Phase 1a Single Ascending Dose (SAD) and Multiple
Ascending Dose (MAD) Trial (NCT04612517)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15571176?utm_src=pdf-body
https://www.benchchem.com/product/b15571176?utm_src=pdf-body
https://www.benchchem.com/product/b15571176?utm_src=pdf-body
https://www.benchchem.com/product/b15571176?utm_src=pdf-body
https://www.benchchem.com/product/b15571176?utm_src=pdf-body
https://www.benchchem.com/product/b15571176?utm_src=pdf-body
https://www.benchchem.com/product/b15571176?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This initial trial in healthy volunteers established the safety and pharmacokinetic profile of

Dapiglutide.

Parameter Result Reference

Half-life Approximately 120-129 hours

Dose Proportionality
Linear dose-response for

pharmacokinetic parameters

Safety

Well-tolerated; most common

adverse events were

gastrointestinal

Body Weight Loss (4 weeks)
Up to 4.5% mean body weight

loss

Table 2: Key Outcomes from the Phase 1a Trial (NCT04612517)

Phase 1b Multiple Ascending Dose (MAD) Trial
This two-part trial further evaluated the safety and efficacy of Dapiglutide in participants with a

higher baseline BMI.

Part 1:

Duration: 13 weeks

Participants: 54 individuals with a median baseline BMI of 30.0 kg/m ².

Key Finding: Up to 8.3% placebo-adjusted mean body weight reduction.

Part 2:

Duration: 28 weeks

Participants: 30 individuals with a median baseline BMI of 28.8 kg/m ².

Key Finding: 11.6% mean body weight reduction from baseline.
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Trial Phase Duration
Number of
Participants

Median
Baseline
BMI ( kg/m
²)

Key
Efficacy
Outcome

Reference

Phase 1b

(Part 1)
13 weeks 54 30.0

Up to 8.3%

placebo-

adjusted

mean weight

loss

Phase 1b

(Part 2)
28 weeks 30 28.8

11.6% mean

weight loss

from baseline

Table 3: Summary of Phase 1b Clinical Trial Results for Dapiglutide

DREAM Trial (NCT05788601)
This ongoing investigator-initiated, proof-of-concept trial is designed to further assess the

weight loss potential of Dapiglutide in obese individuals.

Design: Randomized, double-blind, placebo-controlled, parallel-group.

Participants: 54 obese individuals (BMI ≥ 30 kg/m ²).

Treatment Arms: Dapiglutide 4 mg, Dapiglutide 6 mg, or placebo administered

subcutaneously once weekly for 12 weeks.

Experimental Protocols
This section provides an overview of the methodologies for key in vitro assays used in the

characterization of Dapiglutide.

In Vitro Assays: Workflow
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Caption: Workflow for in vitro characterization of Dapiglutide.
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Receptor Binding Assays
Objective: To determine the binding affinity of Dapiglutide to the human GLP-1 and GLP-2

receptors.

Cell Line: COS-7 cells recombinantly expressing the human GLP-1 or GLP-2 receptor.

Methodology:

Cell membranes are prepared from the transfected COS-7 cells.

Membranes are incubated in a competitive binding assay with a fixed concentration of a

radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-GLP-2) and increasing concentrations of

unlabeled Dapiglutide.

The reaction is allowed to reach equilibrium.

Bound and free radioligand are separated by filtration.

The amount of bound radioactivity is quantified using a gamma counter.

The concentration of Dapiglutide that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis.

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation.

cAMP Formation Assay
Objective: To measure the functional potency of Dapiglutide in activating the Gs-cAMP

signaling pathway.

Cell Line: HEK293 cells expressing the human GLP-1 receptor.

Methodology:

HEK293 cells are seeded in microplates.

Cells are stimulated with increasing concentrations of Dapiglutide for a defined period.
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The stimulation is terminated, and the cells are lysed.

The intracellular cAMP concentration is quantified using a commercially available assay

kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

A dose-response curve is generated, and the half-maximal effective concentration (EC50)

is calculated to determine the potency of Dapiglutide.

For kinetic analysis, cAMP levels are monitored over an extended period (e.g., up to 12

hours).

β-Arrestin Recruitment Assay
Objective: To assess the ability of Dapiglutide to induce the recruitment of β-arrestin to the

activated GLP-1 receptor.

Cell Line: HEK293 cells.

Methodology:

A commercially available β-arrestin recruitment assay system, such as the PathHunter®

assay, is utilized.

This system typically employs cells co-expressing the target receptor fused to a small

enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.

Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two

enzyme fragments come into proximity, forming an active enzyme.

A substrate is added, and the resulting chemiluminescent or fluorescent signal is

measured.

A dose-response curve is generated to determine the EC50 for β-arrestin recruitment.

Conclusion and Future Directions
Dapiglutide is a promising, first-in-class dual GLP-1/GLP-2 receptor agonist with a unique

mechanism of action that addresses both weight loss and the underlying inflammation
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associated with obesity. Preclinical and early-phase clinical data have demonstrated its

potential to induce significant weight loss with a favorable safety profile. The biased signaling at

the GLP-1 receptor may offer additional therapeutic advantages.

The ongoing and planned later-stage clinical trials will be critical in further defining the efficacy

and safety of Dapiglutide and its potential role in the management of obesity and its

comorbidities. Future research should continue to explore the long-term effects of dual GLP-

1/GLP-2 agonism on inflammatory markers, cardiovascular outcomes, and overall metabolic

health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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